molecular formula C8H10N2O3S B7841462 ethyl 2-(6-oxo-2-sulfanyl-1H-pyrimidin-5-yl)acetate

ethyl 2-(6-oxo-2-sulfanyl-1H-pyrimidin-5-yl)acetate

Cat. No.: B7841462
M. Wt: 214.24 g/mol
InChI Key: AZQJLAUOZFTBTH-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 2-(6-oxo-2-sulfanyl-1H-pyrimidin-5-yl)acetate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ethyl 2-(6-oxo-2-sulfanyl-1H-pyrimidin-5-yl)acetate would likely involve large-scale chemical synthesis processes. These processes would be optimized for efficiency, yield, and cost-effectiveness. The exact methods used in industrial production are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(6-oxo-2-sulfanyl-1H-pyrimidin-5-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in the reactions of this compound depend on the specific type of reaction being performed. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and include various derivatives and intermediates.

Scientific Research Applications

ethyl 2-(6-oxo-2-sulfanyl-1H-pyrimidin-5-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It may be used in biological studies to understand its effects on living organisms.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(6-oxo-2-sulfanyl-1H-pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The exact mechanism by which it exerts its effects is not fully understood and may vary depending on the specific application. Generally, it may involve binding to specific receptors or enzymes, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-(6-oxo-2-sulfanyl-1H-pyrimidin-5-yl)acetate include other chemical entities with similar structures and properties. These compounds may share similar chemical reactivity and applications.

Uniqueness

This compound is unique due to its specific chemical structure and properties. This uniqueness makes it valuable for specific applications in scientific research and industry.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes

Properties

IUPAC Name

ethyl 2-(6-oxo-2-sulfanyl-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-2-13-6(11)3-5-4-9-8(14)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQJLAUOZFTBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CN=C(NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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